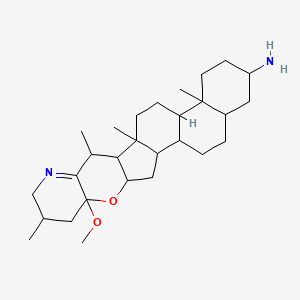
Solacasine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Solacasine, also known as this compound, is a useful research compound. Its molecular formula is C28H46N2O2 and its molecular weight is 442.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities of Solacasine
This compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Anticancer Properties : Research indicates that this compound possesses significant anti-tumor characteristics. It has been shown to inhibit cell proliferation, migration, and invasion in several cancer cell lines, including pancreatic and lung cancers .
- Induction of Apoptosis : Studies demonstrate that this compound can induce apoptosis in cancer cells. For instance, it has been reported to trigger apoptotic pathways in pancreatic cancer cell lines such as CFPAC-1 and PANC-1 .
- Inhibition of Drug Resistance : this compound has been found to decrease the levels of drug resistance-related proteins, suggesting its potential to enhance the efficacy of existing chemotherapeutic agents .
Case Studies and Research Findings
Several studies have documented the effects of this compound on different cancer types:
Eigenschaften
CAS-Nummer |
59957-97-0 |
|---|---|
Molekularformel |
C28H46N2O2 |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
22-methoxy-10,14,16,20-tetramethyl-23-oxa-18-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacos-17-en-7-amine |
InChI |
InChI=1S/C28H46N2O2/c1-16-14-28(31-5)25(30-15-16)17(2)24-23(32-28)13-22-20-7-6-18-12-19(29)8-10-26(18,3)21(20)9-11-27(22,24)4/h16-24H,6-15,29H2,1-5H3 |
InChI-Schlüssel |
YKFOODAHZUOWHM-UHFFFAOYSA-N |
SMILES |
CC1CC2(C(=NC1)C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)OC |
Kanonische SMILES |
CC1CC2(C(=NC1)C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)OC |
Synonyme |
solacasine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















